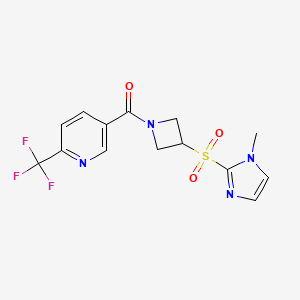![molecular formula C21H19NO3 B2870439 N-[1-(furan-3-yl)propan-2-yl]-9H-xanthene-9-carboxamide CAS No. 1798486-44-8](/img/structure/B2870439.png)
N-[1-(furan-3-yl)propan-2-yl]-9H-xanthene-9-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(furan-3-yl)propan-2-yl]-9H-xanthene-9-carboxamide is a chemical compound with the molecular formula C21H19NO3 and a molecular weight of 333.387 g/mol.
Mecanismo De Acción
Target of Action
Furan derivatives have been known to exhibit a wide range of biological and pharmacological characteristics, making them valuable for various applications, such as drug discovery, materials science, and biological studies .
Mode of Action
Furan-containing compounds are known to interact with various biological targets, leading to diverse therapeutic effects .
Biochemical Pathways
Furan derivatives are known to interact with various biochemical pathways, leading to a wide range of biological effects .
Result of Action
Furan derivatives are known to exhibit a wide range of advantageous biological and pharmacological characteristics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(furan-3-yl)propan-2-yl]-9H-xanthene-9-carboxamide typically involves the following steps:
Formation of the Furan Derivative: The initial step involves the preparation of the furan derivative. This can be achieved through various methods, including the bromination of furan followed by substitution reactions.
Coupling with Xanthene Derivative: The furan derivative is then coupled with a xanthene derivative under specific reaction conditions. This step often involves the use of coupling reagents and catalysts to facilitate the reaction.
Purification and Characterization: The final product is purified using techniques such as column chromatography and characterized using spectroscopic methods like NMR and mass spectrometry.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and automated purification systems to increase efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
N-[1-(furan-3-yl)propan-2-yl]-9H-xanthene-9-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include oxidized furanones, reduced dihydrofuran derivatives, and various substituted furan derivatives.
Aplicaciones Científicas De Investigación
N-[1-(furan-3-yl)propan-2-yl]-9H-xanthene-9-carboxamide has several scientific research applications:
Antimicrobial Activity: It has shown efficacy against both gram-positive and gram-negative bacteria, making it a potential candidate for developing new antibacterial agents.
Anti-HIV Activity: The compound has been investigated for its ability to inhibit HIV-1 enzymes, potentially disrupting viral replication.
Monophenolase Inhibition:
Comparación Con Compuestos Similares
N-[1-(furan-3-yl)propan-2-yl]-9H-xanthene-9-carboxamide can be compared with other furan derivatives:
Furan-2-carboxamide: Similar in structure but lacks the xanthene moiety, resulting in different biological activities.
Furan-3-carboxamide: Another furan derivative with distinct properties due to variations in the substitution pattern.
Xanthene-9-carboxamide: Contains the xanthene moiety but lacks the furan ring, leading to different applications and activities.
Propiedades
IUPAC Name |
N-[1-(furan-3-yl)propan-2-yl]-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3/c1-14(12-15-10-11-24-13-15)22-21(23)20-16-6-2-4-8-18(16)25-19-9-5-3-7-17(19)20/h2-11,13-14,20H,12H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEOVORUBHODRIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=COC=C1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(6-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-cyclopropylpiperidine-3-carboxamide](/img/structure/B2870356.png)

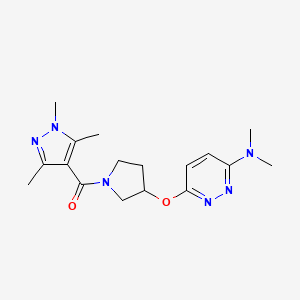
![2-methoxy-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B2870360.png)
![1-(Methoxymethyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid](/img/structure/B2870361.png)
![2-(4-Trifluoromethylbenzyl)-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoro-acetic acid salt](/img/structure/B2870364.png)
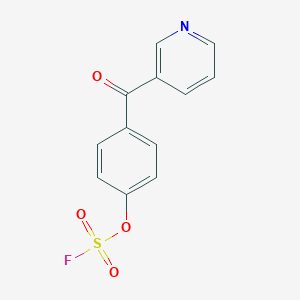
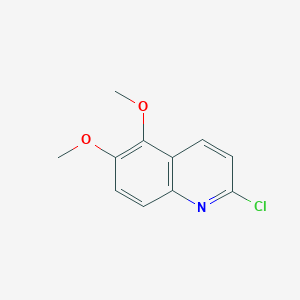
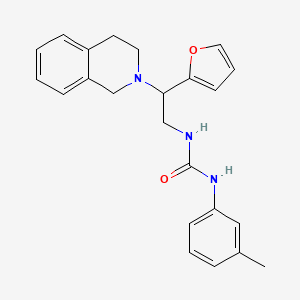
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2870370.png)
![Cyclopentyl ((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamate](/img/structure/B2870375.png)
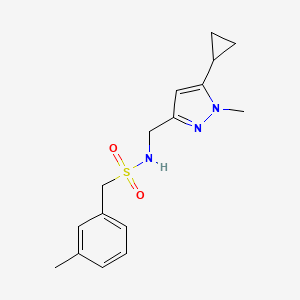
![3,5-dimethyl-1-[2-nitro-4-(pyrrolidine-1-sulfonyl)phenyl]-1H-pyrazole](/img/structure/B2870378.png)
